N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide
Description
N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide is a synthetic organic compound characterized by the presence of a difluorocyclopentyl group attached to a methanesulfonamide moiety
Properties
IUPAC Name |
N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2S/c1-11(14(2,12)13)6-7-3-4-8(9,10)5-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXVODLQOXRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC(C1)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide typically involves the following steps:
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Formation of the Difluorocyclopentyl Intermediate: : The starting material, cyclopentane, undergoes fluorination to introduce two fluorine atoms, resulting in 3,3-difluorocyclopentane. This step often requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Alkylation: : The difluorocyclopentyl intermediate is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3) to form the corresponding difluorocyclopentyl
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